Superior Antiplatelet Aggregation Potency of Abruquinone A Compared to Abruquinone D
Abruquinone A demonstrates significantly more potent inhibition of platelet aggregation induced by both arachidonic acid and collagen compared to its structural analog Abruquinone D. In direct head-to-head comparison within the same study, Abruquinone A and B exhibited IC50 values below 5 µg/mL for both inducers, whereas Abruquinone D showed an IC50 below 10 µg/mL only for arachidonic acid-induced aggregation [1]. This difference of >2-fold in potency represents a meaningful selection criterion for assays requiring maximal platelet inhibition.
| Evidence Dimension | IC50 for inhibition of platelet aggregation |
|---|---|
| Target Compound Data | < 5 µg/mL (arachidonic acid and collagen) |
| Comparator Or Baseline | Abruquinone D: < 10 µg/mL (arachidonic acid only) |
| Quantified Difference | Abruquinone A > 2-fold more potent than Abruquinone D against arachidonic acid; Abruquinone A inhibits collagen-induced aggregation at <5 µg/mL whereas Abruquinone D data not reported, suggesting lack of activity |
| Conditions | In vitro platelet aggregation assay; inducers: arachidonic acid (AA) and collagen |
Why This Matters
Researchers studying thrombosis or screening for antiplatelet agents should select Abruquinone A over Abruquinone D when higher potency and broader inducer coverage are required.
- [1] Kuo, S. C., Chen, S. C., Chen, L. H., Wu, J. B., Wang, J. P., & Teng, C. M. (1995). Potent antiplatelet, anti-inflammatory and antiallergic isoflavanquinones from the roots of Abrus precatorius. Planta Medica, 61(4), 307-312. View Source
